n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide
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Overview
Description
n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide: is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by acidification.
Thiazole Formation: The thiazole ring is formed by reacting 2-chloroacetyl chloride with amines under basic conditions.
Coupling Reaction: The final step involves coupling the thiadiazole and thiazole rings through a thioether linkage using appropriate reagents and conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloroacetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its enzyme inhibitory activities, particularly against urease, an enzyme involved in the pathogenesis of certain bacterial infections .
Medicine: The compound has shown potential as an anticancer agent due to its ability to disrupt cellular processes related to DNA replication . It is also being investigated for its antimicrobial properties .
Industry: In the industrial sector, the compound can be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria .
Comparison with Similar Compounds
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness: n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide is unique due to its dual thiadiazole and thiazole rings, which confer distinct biological activities. Its ability to inhibit urease and potential anticancer properties make it a promising candidate for further research and development .
Properties
Molecular Formula |
C8H9N5OS3 |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C8H9N5OS3/c1-4(14)10-7-11-5(2-15-7)3-16-8-13-12-6(9)17-8/h2H,3H2,1H3,(H2,9,12)(H,10,11,14) |
InChI Key |
YPVNWYJSDLMYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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